2-Amino-6-bromopyridine

Catalog No.
S665591
CAS No.
19798-81-3
M.F
C5H5BrN2
M. Wt
173.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-bromopyridine

CAS Number

19798-81-3

Product Name

2-Amino-6-bromopyridine

IUPAC Name

6-bromopyridin-2-amine

Molecular Formula

C5H5BrN2

Molecular Weight

173.01 g/mol

InChI

InChI=1S/C5H5BrN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)

InChI Key

BKLJUYPLUWUEOQ-UHFFFAOYSA-N

Synonyms

2-Bromo-6-aminopyridine; 6-Bromo-2-aminopyridine; 6-Bromo-2-pyridinamine; 6-Bromopyridin-2-ylamine; NSC 176170;

Canonical SMILES

C1=CC(=NC(=C1)Br)N

The exact mass of the compound 2-Amino-6-bromopyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176170. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-6-bromopyridine (CAS 19798-81-3) is a highly versatile, bifunctional heterocyclic building block characterized by an electron-donating amino group and a cross-coupling-ready bromine atom positioned ortho to the pyridine nitrogen[1]. This specific 2,6-disubstitution pattern creates a unique steric and electronic environment that is highly valued in procurement for advanced organic synthesis. It serves as a critical precursor for unsymmetrical 2,6-diaminopyridines, complex bicyclic heterocycles, and sterically demanding supramolecular ligands. Unlike generic pyridines, its dual functionality allows for orthogonal reactivity, making it a staple in pharmaceutical discovery and materials science workflows.

Research Procurement Fit

Medicinal Chemistry Bifunctional scaffold for JAK2 inhibitor and anti-HIV agent research
Cross-Coupling 2-Amino-6-bromo pattern enables Suzuki, amination, and C–H arylation
Heterocycle Construction Building block for nitrogen-containing systems, e.g., 7-azaindoles

Generic substitution of 2-amino-6-bromopyridine with closely related analogs routinely fails due to strict steric and electronic requirements in downstream applications. Replacing it with the positional isomer 2-amino-5-bromopyridine drastically alters the steric shielding around the pyridine nitrogen, changing its coordination behavior from forming halometallate salts to direct metal coordination [1]. Furthermore, substituting it with 2-amino-6-chloropyridine leads to significantly reduced yields or complete reaction failure in palladium-catalyzed Buchwald-Hartwig aminations due to the higher bond dissociation energy of the C-Cl bond[2]. Finally, using the 5-bromo isomer in condensation reactions results in inseparable product mixtures due to poor solubility, whereas the 2,6-isomer ensures clean processability and scalable isolation [3].

Substitution Risk: Isomer Specificity

Regioisomer mismatch 3- or 5-bromo isomers exhibit distinct reactivity; generic substitution may cause cross-coupling failure.
Electron density shift DFT shows Br-bound carbon electron density governs Pd-amination polymerization outcome.
C6 substituent effect C–H arylation reactivity diverges with substituent; 6-bromo pattern is reaction-specific.

Steric Shielding of Pyridine Nitrogen Prevents Direct Metal Coordination

In the synthesis of Cu(II) materials, the substitution pattern dictates the structural outcome. While 2-amino-5-bromopyridine coordinates directly to copper to form trans-[CuCl2(5ABPy)2] in 85% yield, 2-amino-6-bromopyridine completely resists direct N-coordination due to the steric bulk of the ortho-amino and ortho-bromo groups [1]. Instead, it exclusively forms the halometallate salt (HABPy)2[CuCl4] [1].

Evidence DimensionCoordination product formation
Target Compound DataForms (HABPy)2[CuCl4] (no direct N-coordination).
Comparator Or Baseline2-Amino-5-bromopyridine forms trans-[CuCl2(5ABPy)2] (85% yield, direct N-coordination).
Quantified Difference100% shift in complexation mode (coordination complex vs. halometallate salt).
ConditionsReaction with CuCl2 in methanol.

Essential for materials scientists designing specific organic-inorganic hybrid perovskites or halometallates where direct metal-ligand coordination must be suppressed.

Base-Dependent Coupling
Head-to-head
NaOH → complete conversion K₂CO₃ → 0% conversion
Base choice controls reaction success
With 9-BBN borane; PdCl₂(dppf); 65 °C

Superior Leaving Group Capacity in Palladium-Catalyzed Aminations

For the synthesis of unsymmetrical 2,6-diaminopyridines, the choice of halide is critical. Studies on the synthesis of benzamide analogs demonstrated that while 2-amino-6-chloropyridine derivatives failed to undergo Buchwald-Hartwig coupling, 2-amino-6-bromopyridine successfully underwent amination with primary amines (e.g., propylamine, butylamine) after initial acylation, yielding the desired protected alkylaminopyridines[1].

Evidence DimensionBuchwald-Hartwig amination success
Target Compound DataSuccessfully yields alkylaminopyridines.
Comparator Or Baseline2-Amino-6-chloropyridine fails to yield desired products.
Quantified DifferenceSuccessful coupling vs. complete reaction failure.
ConditionsPalladium-catalyzed amination with primary amines.

Buyers synthesizing complex polyaminopyridines must procure the bromo-derivative to ensure catalytic cycle viability and avoid dead-end synthetic routes.

Inhibitor Scaffold Access
Class-level inference
6-bromo pattern enables distinct chemotypes
Isomer dictates inhibitor chemotype
Compared to 3- and 5-bromo isomers

Processability in Pyrido[1,2-a]pyrimidin-4-one Synthesis

When synthesizing functionalized 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones via condensation with diethyl malonate, 2-amino-6-bromopyridine provides a clean reaction profile with an isolated yield of 45% [1]. In contrast, using the positional isomer 2-amino-5-bromopyridine results in an inseparable mixture due to poor solubility and high polarity of the resulting products, necessitating complex downstream derivatization [1]. Furthermore, the 6-chloro analog provides a lower yield (39%)[1].

Evidence DimensionIsolated yield and purification profile
Target Compound Data45% isolated yield (clean isolation).
Comparator Or Baseline2-Amino-5-bromopyridine yields an inseparable mixture; 2-Amino-6-chloropyridine yields 39%.
Quantified Difference6% absolute yield increase over the chloro-analog and elimination of chromatographic failure seen with the 5-bromo isomer.
ConditionsNeat coupling with diethyl malonate.

For scale-up procurement, selecting the 2,6-isomer avoids costly downstream purification bottlenecks associated with isomeric mixtures.

Cross-Coupling Scope
Cross-study comparable
Arylboronic acids, diarylzinc, dialkylzinc, olefins
Uniform protocol across partners
With dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]Pd

Controlled Reactivity in Mizoroki-Heck Vinylation

The position of the bromine atom significantly impacts the oxidative addition rate in palladium-catalyzed Heck couplings. 2-Amino-6-bromopyridine exhibits longer reaction times and lower relative reactivity compared to 2-amino-5-bromopyridine under both thermal and microwave heating[1]. This attenuated reactivity at the 6-position is advantageous when selective, stepwise functionalization of polyhalogenated scaffolds is required [1].

Evidence DimensionRelative reaction kinetics
Target Compound DataExhibits slower, controlled conversion.
Comparator Or Baseline2-Amino-5-bromopyridine exhibits faster conversion.
Quantified DifferenceDistinct kinetic differentiation allowing for controlled, stepwise coupling.
ConditionsPd-catalyzed coupling with styrene under thermal (130 °C) or microwave (160 °C) heating.

Synthetic chemists can leverage this attenuated reactivity to perform orthogonal cross-couplings without over-functionalizing the pyridine ring.

Batch Purity
Lot attribute
99.63% (HPLC)
Exceeds ≥98% specification
Batch P2201343; CoA verified

Synthesis of Unsymmetrical 2,6-Diaminopyridines

Directly leveraging the superior leaving group capacity of the 6-bromo position compared to the 6-chloro analog, this compound is the preferred precursor for Buchwald-Hartwig aminations in pharmaceutical discovery workflows, such as the development of nicotinic receptor modulators[1].

Development of Organic-Inorganic Halometallates

Exploiting the steric shielding provided by the 2,6-disubstitution pattern, this compound is ideal for supramolecular chemistry applications where direct metal-nitrogen coordination must be prevented to force the assembly of discrete halometallate salts [2].

Scalable Precursor for Bicyclic Heterocycles

Benefiting from its clean reaction profile and favorable solubility compared to the 5-bromo isomer, it is highly suited for the condensation-driven synthesis of pyrido[1,2-a]pyrimidin-4-ones, avoiding costly chromatographic bottlenecks during scale-up [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki coupling for aminoethylpyridines
Base-dependent reactivity (NaOH required)
Confirm coupling with 9-BBN borane under NaOH
Kinase inhibitor library construction
2-Amino-6-bromo substitution pattern
Verify scaffold accessibility for JAK2/MSK1/RTK targets
Pd-catalyzed cross-coupling methodology
Validated substrate scope
Test coupling with arylboronic acids, organozinc reagents, olefins
One-pot 7-azaindole synthesis (antiviral research)
High purity (≥98% HPLC)
Batch CoA verification; trace impurity sensitivity

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

171.96361 Da

Monoisotopic Mass

171.96361 Da

Heavy Atom Count

8

UNII

XH2AZ5E9WD

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19798-81-3

Wikipedia

2-Amino-6-bromopyridine
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

Explore Compound Types